DSPE-alkyne

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

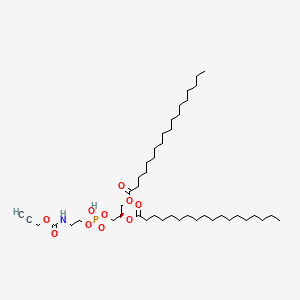

C45H84NO10P |

|---|---|

Peso molecular |

830.1 g/mol |

Nombre IUPAC |

[(2R)-3-[hydroxy-[2-(prop-2-ynoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C45H84NO10P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43(47)53-40-42(41-55-57(50,51)54-39-37-46-45(49)52-38-6-3)56-44(48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h3,42H,4-5,7-41H2,1-2H3,(H,46,49)(H,50,51)/t42-/m1/s1 |

Clave InChI |

MVIGXGDNOHBBSR-HUESYALOSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCC#C)OC(=O)CCCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCC#C)OC(=O)CCCCCCCCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-Alkyne: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(alkyne), commonly known as DSPE-alkyne. It details the molecule's core structure, physicochemical properties, and its critical role in bioconjugation and the development of advanced drug delivery systems.

The Core Structure: From DSPE to this compound

The foundation of this compound is the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The molecular architecture of DSPE is central to its function in forming stable lipid bilayers.[1]

-

Glycerol (B35011) Backbone : A three-carbon molecule that forms the central scaffold.

-

Stearoyl Acyl Chains : Two long (18-carbon), saturated fatty acid chains are ester-linked to the first and second carbons of the glycerol backbone.[1] The saturated nature of these chains results in a high degree of rigidity and a higher phase transition temperature (Tm), leading to the formation of stable, ordered, and less fluid lipid bilayers at physiological temperatures.[1]

-

Phosphoethanolamine Headgroup : A polar, hydrophilic headgroup is attached to the third carbon of the glycerol backbone via a phosphate (B84403) linkage.[1] This group is zwitterionic at physiological pH.

This combination of long, hydrophobic tails and a hydrophilic headgroup makes DSPE an amphiphilic molecule, enabling it to self-assemble into structures like liposomes and micelles in aqueous environments.[1][2]

The Alkyne Modification

This compound is a functionalized derivative of DSPE where a terminal alkyne group (-C≡CH) is covalently attached to the primary amine of the ethanolamine (B43304) headgroup, typically via a short linker. This modification transforms the relatively inert DSPE into a powerful tool for bioconjugation. The terminal alkyne group serves as a chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific attachment of molecules containing an azide (B81097) group.[2][3][4]

Physicochemical Properties and Data

The precise properties of this compound can vary slightly based on the linker used for alkyne attachment. The data below is representative of a common commercially available form.

| Property | DSPE (Base Molecule) | This compound | Reference(s) |

| Chemical Formula | C41H82NO8P | C45H84NO10P | [2][5] |

| Molecular Weight (MW) | ~748.1 g/mol | ~830.1 g/mol | [2][5] |

| CAS Number | 1069-79-0 | Not consistently assigned; refers to specific derivative | [5] |

| Appearance | White powder or solid | White to off-white powder or solid | [6][7] |

| Purity | Typically ≥99% | Typically >95% | [6] |

| Solubility | - | Soluble in organic solvents like Chloroform (B151607) (HCCl3), DMSO, DMF | [6][7] |

| Storage Conditions | -20°C | -20°C, protected from light and moisture | [2][5][8] |

Key Applications in Research and Drug Development

This compound is primarily used to create functionalized lipid nanoparticles (LNPs) and liposomes for targeted drug delivery and diagnostic applications.

Self-Assembly into Lipid Bilayers

When dispersed in an aqueous solution, the amphiphilic this compound molecules, along with other lipids, spontaneously self-assemble. The hydrophobic stearoyl tails orient themselves inward, away from the water, while the hydrophilic phosphoethanolamine-alkyne headgroups face outward, forming a stable lipid bilayer. This structure can encapsulate therapeutic agents, such as mRNA, siRNA, or small molecule drugs.

Bioconjugation via Click Chemistry

The exposed alkyne groups on the surface of the liposome provide reactive sites for covalent attachment of targeting ligands. This is a cornerstone of modern targeted drug delivery. By conjugating molecules like antibodies, peptides, or aptamers that specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells), the therapeutic payload can be delivered with high precision, increasing efficacy and reducing off-target side effects.

Experimental Protocols

The following sections provide standardized, representative protocols. Specific parameters may require optimization based on the specific lipids, drugs, and ligands used.

Protocol 1: Formulation of this compound Containing Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for producing unilamellar liposomes of a defined size.

-

Lipid Mixture Preparation : In a round-bottom flask, co-dissolve this compound and other structural lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture). A typical molar ratio might be 55:40:5 for DSPC:Cholesterol:this compound.

-

Thin Film Formation : Remove the organic solvent using a rotary evaporator under vacuum. This results in a thin, dry lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration : Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the lipid mixture (for DSPC/DSPE, this is >55°C). The buffer may contain the drug to be encapsulated.

-

Sizing by Extrusion : To obtain vesicles of a uniform size, subject the resulting multilamellar vesicle suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated mini-extruder.

-

Purification : Remove any unencapsulated drug by size exclusion chromatography or dialysis.

-

Characterization : Analyze the liposomes for size distribution and zeta potential (using Dynamic Light Scattering), lipid concentration, and encapsulation efficiency.

Protocol 2: Click Chemistry Conjugation to Liposomes

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized ligand to the surface of this compound liposomes.

-

Reagent Preparation :

-

Prepare a stock solution of the azide-functionalized targeting ligand (e.g., 1 mg/mL in PBS).

-

Prepare a fresh stock solution of a copper (II) sulfate (B86663) (CuSO4) catalyst (e.g., 50 mM in water).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 250 mM in water), to reduce Cu(II) to the active Cu(I) form in situ.

-

-

Reaction Setup :

-

In a reaction vessel, add the purified this compound liposomes.

-

Add the azide-functionalized ligand. A typical molar excess of ligand to surface-available alkyne is 5-10 fold.

-

Add the CuSO4 solution to a final concentration of ~1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

-

-

Incubation : Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by analytical techniques if required.

-

Purification : Upon completion, purify the ligand-conjugated liposomes from the copper catalyst, excess ligand, and reaction byproducts. Size exclusion chromatography is a highly effective method for this purification step.

-

Validation : Confirm successful conjugation using methods such as SDS-PAGE (to observe a shift in the molecular weight of the conjugated protein ligand) or functional assays that test the binding affinity of the newly conjugated ligand.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. DSPE-PEG-alkyne, MW 2,000 | BroadPharm [broadpharm.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine, 1069-79-0 | BroadPharm [broadpharm.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. DSPE-PEG-Alkyne - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. This compound - Ruixibiotech [ruixibiotech.com]

DSPE-Alkyne: A Technical Guide to its Chemical Properties and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-Alkyne) is a functionalized phospholipid that has emerged as a critical component in the field of advanced drug delivery and bioconjugation. Its unique structure, combining the self-assembling properties of phospholipids (B1166683) with a reactive alkyne group, allows for the versatile construction of sophisticated nanocarrier systems. This guide provides a comprehensive overview of the chemical properties, characteristics, and key experimental methodologies related to this compound and its derivatives, with a particular focus on its application in the development of targeted drug delivery vehicles.

Core Chemical and Physical Properties

This compound is an amphiphilic molecule characterized by a hydrophilic phosphoethanolamine headgroup and two hydrophobic stearoyl acyl chains. This structure enables its self-assembly into liposomes and micelles in aqueous environments. The terminal alkyne group serves as a chemical handle for covalent modification via "click chemistry," a highly efficient and bioorthogonal reaction.

Physicochemical Data of this compound and its Common Derivatives

| Property | This compound | DSPE-PEG(2000)-Alkyne | DSPE-PEG(3400)-Alkyne | DSPE-PEG(5000)-Alkyne |

| Molecular Formula | C45H84NO10P[1] | Varies with PEG length | Varies with PEG length | Varies with PEG length |

| Molecular Weight ( g/mol ) | ~830.1[1] | ~2800 | ~4200 | ~5800 |

| Appearance | White to off-white solid powder or chunk[2] | White to off-white solid powder or chunk[2] | White to off-white solid powder or chunk[2] | White to off-white solid powder or chunk[2] |

| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane, DMSO, and DMF[2] | Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2] | Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2] | Soluble in water, DMSO, dichloromethane, chloroform, acetone, and DMF[2] |

| Storage Conditions | -20°C for long-term storage (months to years)[2] | -20°C for long-term storage (months to years)[2] | -20°C for long-term storage (months to years)[2] | -20°C for long-term storage (months to years)[2] |

Reactivity and Bioconjugation

The terminal alkyne group of this compound is its most significant feature for chemical modification. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of "click chemistry". These reactions are highly specific, efficient, and can be performed in aqueous conditions, making them ideal for conjugating a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads, to the surface of this compound-containing nanoparticles.

Comparison of Click Chemistry Approaches for this compound Conjugation

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Terminal Alkyne + Azide (B81097) | Strained Alkyne (e.g., DBCO) + Azide |

| Catalyst | Copper(I) salt (e.g., CuSO4 with a reducing agent like sodium ascorbate) | None |

| Reaction Conditions | Mild, aqueous conditions | Mild, aqueous conditions |

| Advantages | High reaction rates, readily available reagents. | Biocompatible (no cytotoxic copper catalyst), suitable for in vivo applications.[3][4] |

| Disadvantages | Potential cytotoxicity of the copper catalyst. | Requires synthesis of strained alkynes, which can be more complex. |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound containing nanoparticles and their subsequent functionalization.

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

-

This compound

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, the primary phospholipid, and cholesterol in the desired molar ratio in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

Protocol 2: Post-Formation Functionalization of this compound Liposomes via CuAAC

This protocol describes the conjugation of an azide-containing molecule to pre-formed this compound liposomes.

Materials:

-

Pre-formed this compound containing liposomes

-

Azide-functionalized molecule of interest (e.g., targeting peptide, fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Degassed aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in degassed buffer.

-

-

Click Reaction:

-

In a reaction vessel, add the pre-formed this compound liposomes.

-

Add the azide-functionalized molecule to the liposome (B1194612) suspension. The molar ratio of alkyne to azide may need to be optimized.

-

Add the copper-chelating ligand, followed by the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature with gentle stirring for a designated time (e.g., 1-4 hours).

-

-

Purification:

-

Remove unreacted components and the copper catalyst by a suitable purification method, such as size exclusion chromatography or dialysis.

-

Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships involved in working with this compound, the following diagrams are provided.

Caption: Workflow for this compound Liposome Preparation.

Caption: Workflow for Post-Formation Functionalization.

Caption: Pathway for Targeted Drug Delivery.

Conclusion

This compound is a powerful and versatile tool for the development of advanced drug delivery systems. Its well-defined chemical properties and the bioorthogonality of its alkyne group enable precise control over the surface functionalization of liposomes and other nanoparticles. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to design and synthesize novel nanocarriers for a wide range of therapeutic and diagnostic applications. The ability to covalently attach targeting moieties via click chemistry opens up new avenues for creating highly specific and effective targeted therapies.

References

The Role of DSPE-Alkyne in Lipid Bilayers: A Technical Guide for Researchers

An In-depth Examination of the Structure, Function, and Biophysical Implications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] in Model Membranes

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a cornerstone phospholipid in the formulation of liposomal and lipid nanoparticle-based drug delivery systems. Its saturated 18-carbon acyl chains confer a high degree of rigidity and stability to lipid bilayers, a desirable characteristic for robust therapeutic carriers. The functionalization of the DSPE headgroup with a terminal alkyne (DSPE-alkyne) introduces a versatile chemical handle for covalent modification via "click chemistry," enabling the attachment of targeting ligands, imaging agents, and other moieties to the surface of lipid bilayers. This technical guide provides a comprehensive overview of the mechanism of action of this compound within lipid bilayers, focusing on its biophysical properties, its primary role in bioconjugation, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dual Functionality

The mechanism of action of this compound in lipid bilayers is twofold. Firstly, it retains the fundamental biophysical properties of the parent DSPE molecule, contributing to the structural integrity of the membrane. Secondly, the terminal alkyne group provides a specific reactive site for covalent modification, which is its primary intended function.

Biophysical Contribution of the DSPE Moiety

DSPE is a saturated phospholipid with a high phase transition temperature (Tm) of approximately 74°C. This means that at physiological temperatures (around 37°C), lipid bilayers containing a significant proportion of DSPE exist in a highly ordered gel phase.[1] This rigidity leads to reduced membrane fluidity and low permeability, which are advantageous for retaining encapsulated drugs and protecting them from degradation.[1] The two long, saturated stearoyl chains allow for tight packing and strong van der Waals interactions between adjacent lipid molecules, resulting in a dense and stable bilayer.[1]

While no direct comparative studies between this compound and DSPE were identified in the literature, the addition of a small propargyl group to the ethanolamine (B43304) headgroup is not expected to dramatically alter these fundamental biophysical properties. The dominant factors determining lipid packing and phase behavior are the long, saturated acyl chains. However, subtle changes in headgroup interactions and hydration cannot be entirely ruled out without direct experimental comparison.

The Role of the Terminal Alkyne: A Gateway for Bioconjugation

The primary function of the alkyne group on the DSPE headgroup is to serve as a reactive partner in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry."[2][3] This reaction is highly efficient and chemoselective, allowing for the covalent attachment of azide-modified molecules to the surface of liposomes in a controlled and specific manner, even in aqueous media.[4][5] This surface functionalization is critical for developing targeted drug delivery systems, where ligands such as antibodies, peptides, or small molecules are attached to the liposome (B1194612) surface to direct them to specific cells or tissues.

The alkyne group itself is relatively small and chemically inert under physiological conditions in the absence of a reaction partner, minimizing non-specific interactions within the bilayer. Its position on the hydrophilic headgroup ensures its accessibility to the aqueous environment for subsequent conjugation reactions.

Quantitative Data on DSPE-Containing Lipid Systems

The following table summarizes key quantitative data related to DSPE and its derivatives in lipid systems. It is important to note that specific values can vary depending on the overall lipid composition, preparation method, and experimental conditions.

| Parameter | Lipid Composition | Value | Experimental Technique | Reference |

| Phase Transition Temperature (Tm) | Pure DSPE vesicles | ~74°C | Differential Scanning Calorimetry (DSC) | [1] |

| Phase Transition Temperature (Tm) | Dipalmitoylphosphatidylcholine (DPPC) | ~41°C | Differential Scanning Calorimetry (DSC) | [1] |

| Area per Molecule (Lift-off Area) | DSPE monolayer | 74 Ų | Langmuir Trough | [5] |

| Area per Molecule (Lift-off Area) | DOPE monolayer | 199 Ų | Langmuir Trough | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: a. Dissolve the desired molar ratios of the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask (e.g., by vortexing or manual swirling) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

-

Characterization: a. Determine the liposome size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: Surface Functionalization of this compound Liposomes via Click Chemistry

This protocol provides a general procedure for conjugating an azide-functionalized molecule to the surface of pre-formed this compound liposomes.

Materials:

-

This compound containing liposomes

-

Azide-functionalized molecule (e.g., peptide, fluorescent dye)

-

Copper(II) sulfate (B86663) (for CuAAC)

-

Sodium ascorbate (B8700270) (for CuAAC)

-

Copper-chelating ligand (e.g., THPTA) (for CuAAC)

-

Reaction buffer (e.g., HEPES, pH 7.4)

Procedure:

-

Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.

-

In a reaction vessel, combine the this compound liposome suspension with the azide-functionalized molecule.

-

For CuAAC, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate and the copper-chelating ligand.

-

Add the sodium ascorbate to the liposome/azide mixture, followed by the copper catalyst solution.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

-

Purify the functionalized liposomes from unreacted components using a suitable method such as size exclusion chromatography or dialysis.

-

Characterize the conjugation efficiency using an appropriate analytical technique (e.g., fluorescence spectroscopy if using a fluorescently labeled azide, or HPLC).

Visualizations

Caption: this compound (red) embedded in a lipid bilayer with the alkyne group exposed to the aqueous environment.

Caption: Workflow for the preparation and functionalization of this compound containing liposomes.

Caption: Schematic of copper-catalyzed azide-alkyne cycloaddition (click chemistry) on a liposome surface.

Conclusion

This compound is a valuable tool for the development of functionalized lipid-based drug delivery systems. Its mechanism of action is primarily defined by the robust, stabilizing properties of the DSPE backbone and the versatile reactivity of the terminal alkyne group for bioconjugation. While the alkyne moiety itself is not expected to significantly alter the biophysical properties of the lipid bilayer, further direct comparative studies would be beneficial to fully elucidate any subtle effects on membrane structure and dynamics. The experimental protocols and characterization techniques outlined in this guide provide a foundation for researchers to effectively utilize this compound in the design and fabrication of advanced, targeted nanomedicines.

References

- 1. Infrared spectroscopy of fluid lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. DSPE-PEG-alkyne, MW 2,000 | BroadPharm [broadpharm.com]

- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

DSPE-Alkyne vs. DSPE-PEG-Alkyne for Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of lipid-based nanoparticles is a cornerstone of modern drug delivery. Among the versatile lipid components utilized, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) functionalized with an alkyne group offers a powerful platform for conjugating targeting moieties and other molecules via "click chemistry." The addition of a polyethylene (B3416737) glycol (PEG) linker to this construct, creating DSPE-PEG-alkyne, introduces another layer of control over the nanoparticle's in vivo fate. This technical guide provides a comprehensive comparison of DSPE-alkyne and DSPE-PEG-alkyne in drug delivery applications, detailing their characteristics, experimental protocols, and the underlying biological interactions.

Core Concepts: The Role of DSPE, Alkyne, and PEG

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a saturated phospholipid commonly used in liposome (B1194612) formulations. Its two 18-carbon stearoyl chains contribute to the formation of rigid and stable lipid bilayers at physiological temperatures, which helps to minimize drug leakage and enhance the overall stability of the nanoparticle.[1]

The Alkyne Group is a chemical functionality containing a carbon-carbon triple bond. It serves as a versatile handle for post-formulation modification of liposomes through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3][4][5][6][7][8] This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the liposome surface.

PEG (Polyethylene Glycol) is a hydrophilic polymer that, when conjugated to DSPE and incorporated into a liposome, forms a protective hydrophilic layer on the nanoparticle's surface.[7][9][10] This "PEGylation" provides several key advantages:

-

Prolonged Circulation: The PEG layer creates a "stealth" effect, reducing the binding of opsonin proteins and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the liposomes in the bloodstream.[1]

-

Improved Stability: The hydrophilic shell prevents aggregation of nanoparticles and can enhance their physical stability during storage.[1]

-

Steric Hindrance: The PEG chains create a physical barrier that can influence interactions with cells and other biological components.

Comparative Analysis: this compound vs. DSPE-PEG-Alkyne

The primary distinction between this compound and DSPE-PEG-alkyne lies in the presence of the PEG linker. This seemingly simple difference has profound implications for the physicochemical properties and biological performance of the resulting drug delivery system.

Data Presentation: A Quantitative Comparison

While a direct head-to-head comparison of this compound and DSPE-PEG-alkyne liposomes is not extensively documented in a single study, the following tables summarize expected and reported values based on the known effects of PEGylation on liposomal formulations.

Table 1: Physicochemical Properties of Liposomes

| Property | This compound Liposomes | DSPE-PEG-Alkyne Liposomes | Rationale & References |

| Particle Size (nm) | 100 - 150 | 110 - 160 | The addition of the PEG layer slightly increases the hydrodynamic diameter of the liposomes.[11][12][13] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both formulations can achieve a narrow size distribution with proper preparation techniques like extrusion.[14] |

| Zeta Potential (mV) | -15 to -30 | -5 to -20 | The PEG layer can shield the surface charge of the liposomes, leading to a more neutral zeta potential.[15][16] |

Table 2: In Vitro and In Vivo Performance Metrics

| Metric | This compound Liposomes | DSPE-PEG-Alkyne Liposomes | Rationale & References |

| Drug Loading Efficiency (%) | High (Drug Dependent) | High (Drug Dependent) | The primary lipid composition and drug loading method are the main determinants of loading efficiency, which is expected to be comparable between the two.[17] |

| Drug Release Rate | Moderate | Slower | The PEG layer can act as an additional barrier, potentially slowing the release of the encapsulated drug.[18] |

| Cellular Uptake | Potentially Higher | Variable (Linker Length Dependent) | The absence of the PEG "stealth" layer may lead to more rapid recognition and uptake by cells. However, the PEG linker length in DSPE-PEG-alkyne can be optimized to modulate cellular interactions.[19][20] |

| Blood Circulation Half-life | Shorter | Longer | The "stealth" effect of the PEG layer significantly reduces clearance by the immune system, leading to a longer circulation time.[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lipid-alkyne conjugates and the preparation and functionalization of liposomes.

Synthesis of this compound and DSPE-PEG-Alkyne

3.1.1. Synthesis of this compound (Propargylamide)

This protocol describes the synthesis of this compound by reacting DSPE with propargylamine (B41283).

-

Materials: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), Propargylamine, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Dissolve DSPE and NHS in anhydrous DCM.

-

Add DCC to the solution and stir at room temperature for 4 hours to activate the carboxyl group of the phosphate.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add propargylamine and a catalytic amount of TEA.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with dilute acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

3.1.2. Synthesis of DSPE-PEG-Alkyne

This protocol outlines the synthesis of DSPE-PEG-alkyne, which is often commercially available but can be synthesized in the lab.

-

Materials: DSPE-PEG-NH2 (DSPE conjugated to a PEG chain with a terminal amine group), Propynoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve propynoic acid, EDC, and NHS in anhydrous DMF.

-

Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

-

Add DSPE-PEG-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the purified DSPE-PEG-alkyne as a powder.

-

Liposome Preparation and Drug Loading

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar liposomes with a defined size.[3][14][21]

-

Materials: Primary phospholipid (e.g., DSPC), Cholesterol, this compound or DSPE-PEG-alkyne, Chloroform/Methanol mixture, Hydration buffer (e.g., phosphate-buffered saline, pH 7.4), Drug to be encapsulated.

-

Procedure:

-

Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound or DSPE-PEG-alkyne in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours.

-

Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug for passive loading) by rotating the flask at a temperature above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): Downsize the MLVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs). This should also be performed at a temperature above the lipid phase transition temperature.[14]

-

Drug Loading (Active Loading for specific drugs): For drugs amenable to active loading (e.g., weak bases like doxorubicin), pre-form empty liposomes with a transmembrane pH or ion gradient. Then, incubate the liposomes with the drug solution to drive the drug into the liposomes where it becomes trapped.[21]

-

Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

-

Click Chemistry Functionalization of Liposomes

This protocol describes the conjugation of an azide-containing targeting ligand to the surface of alkyne-functionalized liposomes.

-

Materials: Pre-formed alkyne-containing liposomes, Azide-functionalized targeting ligand, Copper(II) sulfate (CuSO4), Sodium ascorbate (B8700270), THPTA ligand (for aqueous CuAAC).

-

Procedure:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA ligand in deoxygenated water.

-

In a reaction vessel, mix the pre-formed alkyne-containing liposomes with the azide-functionalized targeting ligand.

-

Add the THPTA ligand to the mixture, followed by the CuSO4 solution.

-

Initiate the click reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purify the functionalized liposomes from excess reactants by size exclusion chromatography or dialysis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The choice between this compound and DSPE-PEG-alkyne for drug delivery applications is a critical design decision that hinges on the specific therapeutic goal. This compound provides a straightforward platform for post-formulation functionalization via click chemistry, potentially leading to higher cellular uptake due to the absence of a "stealth" polymer shield. This may be advantageous for applications where rapid targeting and internalization are desired.

Conversely, DSPE-PEG-alkyne offers the significant benefit of prolonged circulation in the bloodstream, which is crucial for passive tumor targeting through the enhanced permeability and retention (EPR) effect. The PEG linker, however, can introduce a "PEG dilemma," where the stealth properties that prolong circulation may also hinder cellular uptake. The length of the PEG chain is a key parameter that can be optimized to balance these opposing effects.

Ultimately, the selection of this compound or DSPE-PEG-alkyne requires careful consideration of the drug's properties, the target tissue or cell type, and the desired pharmacokinetic profile. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance the development of next-generation lipid-based drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]

- 5. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. DSPE-PEG-Alkyne - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSPE-PEG-alkyne, MW 2,000 | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

- 21. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSPE-Alkyne Functionality for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-alkyne) and its derivatives for bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile phospholipid in their work. This document details the core principles of this compound functionality, focusing on its application in "click chemistry" for the covalent attachment of biomolecules to lipid-based nanostructures.

Introduction to this compound

This compound is an amphiphilic phospholipid molecule that readily self-assembles in aqueous solutions to form lipid bilayers, the fundamental structure of liposomes and lipid nanoparticles (LNPs).[1][2] Its structure consists of a hydrophilic phosphoethanolamine headgroup, a glycerol (B35011) backbone, and two saturated 18-carbon stearoyl acyl chains that form the hydrophobic tail.[1][2] The key feature of this compound is the terminal alkyne group, which serves as a chemical handle for covalent modification via highly efficient and specific click chemistry reactions.[1][2] This functionality allows for the surface functionalization of liposomes and LNPs with a wide range of molecules, including peptides, antibodies, nucleic acids, and small molecule drugs, thereby enabling the development of targeted drug delivery systems and advanced diagnostic tools.[3]

Core Principles of this compound Bioconjugation: Click Chemistry

The terminal alkyne group on this compound is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, specificity, and biocompatibility.[4][5] Two main strategies are employed for the bioconjugation of this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule.[4][6] CuAAC is known for its rapid reaction kinetics and high yields.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry approach that utilizes a strained cyclooctyne (B158145) derivative of DSPE, such as DSPE-PEG-DBCO (dibenzocyclooctyne). The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide-functionalized molecule, eliminating the need for a potentially cytotoxic copper catalyst.[1][8] This makes SPAAC particularly suitable for applications involving live cells and in vivo studies.[8]

Quantitative Data Presentation

The choice between CuAAC and SPAAC depends on the specific requirements of the application, such as the sensitivity of the biomolecules to copper, the desired reaction rate, and the scale of the conjugation. The following tables summarize key quantitative data for these two methods.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None | [1][4] |

| Typical Reaction Time | 30-60 minutes | 2-12 hours | [6][9] |

| Biocompatibility | Potentially cytotoxic due to copper, can be mitigated with ligands | Highly biocompatible, suitable for in vivo applications | [6][8] |

| Reaction Components | Alkyne, Azide (B81097), Copper(I) source, Reducing agent, Ligand | Strained Alkyne (e.g., DBCO), Azide | [1][6] |

| Side Reactions | Copper can promote oxidation of biomolecules | Some strained alkynes may have off-target reactivity with thiols | [7][10] |

Table 1: Comparison of CuAAC and SPAAC for this compound Bioconjugation

| Reaction System | Ligand/Conditions | Conjugation Efficiency/Yield | Reference |

| This compound liposomes with azido-mannosyl ligand | Bathophenanthrolinedisulphonate (copper chelator) | Excellent coupling yields | [4] |

| Polymerized liposomes with azide and alkyne moieties | Tridentate ligand 5, optimized copper and ascorbic acid concentrations | Quantitative reaction within 1 hour | [7] |

| DSPE-PEG-cyclooctyne liposomes with azide-functionalized peptide | Room temperature, 72 hours | 83 ± 1.5% mean conversion | [11] |

| DSPE-PEG-cyclooctyne liposomes with azide-functionalized peptide and affinity tag | His-tag/NTA affinity-induced proximity | 98 ± 2.0% after 72 hours | [11] |

Table 2: Reported Conjugation Efficiencies for this compound and Derivatives

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound functionalized liposomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized peptide to this compound containing liposomes.

Materials:

-

This compound

-

Other lipids for liposome (B1194612) formulation (e.g., DSPC, Cholesterol)

-

Azide-functionalized peptide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

-

Chloroform and Methanol

-

Rotary evaporator

-

Liposome extruder

Procedure:

-

Liposome Preparation:

-

Dissolve this compound and other lipids in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 for DSPC:Cholesterol:this compound.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film.

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a liposome extruder to form unilamellar vesicles (LUVs).

-

-

CuAAC Reaction:

-

Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[12]

-

In a reaction tube, add the this compound liposome suspension.

-

Add the azide-functionalized peptide to the liposome suspension. The molar ratio of peptide to this compound should be optimized, typically starting with a 2-5 fold molar excess of the peptide.

-

Prepare the copper(I)-THPTA catalyst by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio and letting it stand for 5 minutes.[12]

-

Add the pre-formed catalyst to the liposome-peptide mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.[12]

-

Allow the reaction to proceed at room temperature for 30-60 minutes with gentle stirring.[6]

-

-

Purification:

-

Purify the conjugated liposomes from unreacted peptide, catalyst, and other reagents using a pre-equilibrated SEC column.[13]

-

Elute the column with PBS and collect the fractions corresponding to the liposomes. The liposome-containing fractions will elute first in the void volume.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the conjugated liposomes using Dynamic Light Scattering (DLS).

-

Confirm the successful conjugation of the peptide to the liposomes using techniques such as MALDI-TOF mass spectrometry to detect the increase in mass of the DSPE-PEG-peptide conjugate.[3][14]

-

Quantify the amount of conjugated peptide using a suitable method, such as HPLC or a protein quantification assay after liposome disruption.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized antibody to DSPE-PEG-DBCO containing liposomes.

Materials:

-

DSPE-PEG-DBCO

-

Other lipids for liposome formulation (e.g., DSPC, Cholesterol)

-

Azide-functionalized antibody

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size exclusion chromatography (SEC) column

-

Liposome preparation equipment as in Protocol 1

Procedure:

-

Liposome Preparation:

-

Prepare liposomes containing DSPE-PEG-DBCO using the thin-film hydration and extrusion method described in Protocol 1, Section 1.

-

-

SPAAC Reaction:

-

In a reaction tube, add the DSPE-PEG-DBCO liposome suspension.

-

Add the azide-functionalized antibody to the liposome suspension. An excess of the antibody is typically used to drive the reaction to completion.

-

Incubate the mixture at room temperature for 2-12 hours with gentle agitation.[9] The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 309 nm.[9]

-

-

Purification:

-

Purify the antibody-conjugated liposomes from the excess unreacted antibody using an SEC column as described in Protocol 1, Section 3.[13]

-

-

Characterization:

-

Characterize the size and zeta potential of the resulting immunoliposomes by DLS.

-

Confirm the conjugation of the antibody to the liposomes via SDS-PAGE, where the conjugated antibody will show a higher molecular weight band corresponding to the lipid-PEG conjugate.

-

Assess the functionality of the conjugated antibody through binding assays to its target antigen.

-

Mandatory Visualization

The following diagrams illustrate the key processes involved in this compound bioconjugation.

Caption: Chemical structure of the this compound phospholipid.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. “Clickable”, polymerized liposomes as a versatile and stable platform for rapid optimization of their peripheral compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. confluore.com [confluore.com]

- 13. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of the Alkyne Group in DSPE-Alkyne Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the alkyne group plays in the reactivity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-alkyne). This compound is a versatile phospholipid derivative that has become a cornerstone in the development of advanced drug delivery systems, bioconjugation strategies, and nanoparticle functionalization. The terminal alkyne group serves as a chemical handle for highly specific and efficient covalent modification, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The Chemistry of this compound and the Alkyne Handle

DSPE is a saturated phospholipid that can be derivatized to include a terminal alkyne group.[1][2] This modification transforms the inert phospholipid into a reactive component for covalent conjugation. The alkyne group is particularly valuable because it is largely absent in biological systems, ensuring that reactions involving it are highly specific and bioorthogonal.[3]

The primary reaction involving the alkyne group of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the alkyne-functionalized DSPE and an azide-containing molecule.[1][2][4] The CuAAC reaction is favored for its high efficiency, mild reaction conditions (it can be performed in aqueous media), and high specificity.[4][5]

The reactivity of the alkyne group can be influenced by its chemical environment. Propiolamides, for instance, have been shown to be highly reactive substrates for CuAAC, achieving high conversion rates rapidly even at low catalyst concentrations.[3] While specific kinetic data for this compound itself is not extensively published in comparative studies, the general principles of CuAAC suggest that it provides a rapid and efficient means of conjugation.

Quantitative Data on this compound Formulations and Reactivity

The incorporation of this compound and its subsequent conjugation can be characterized by several quantitative parameters. The following tables summarize key data related to the physicochemical properties of DSPE-containing nanoparticles and the efficacy of the resulting drug delivery systems.

Table 1: Physicochemical Properties of DSPE-PEG Nanoparticles

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| cRGD-CL/pshOC-2 lipoplexes | 150 ± 1.02 | - | 19.8 ± 0.249 | up to 96 | [6] |

| Liposome-encapsulated tHGA | 250.8 | 0.39 | - | 90.4 | [7] |

PDI: Polydispersity Index

Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles in Cancer Cell Lines

| Cell Line | Drug Delivery System | IC50 (µM) | Reference |

| SKBR3 (breast cancer) | Geldanamycin-triazole-benzyl halogen derivatives | ~0.2 (Cl), ~0.3 (Br), ~0.4 (I) | [8][9] |

| SKOV3 (ovary cancer) | Geldanamycin-triazole-benzyl halogen derivatives | ~0.2 (Cl), ~0.3 (Br), ~0.4 (I) | [8][9] |

| PC3 (prostate cancer) | Geldanamycin-triazole-benzyl halogen derivatives | ~0.2 (Cl), ~0.3 (Br), ~0.4 (I) | [8][9] |

Table 3: Reaction Rates for Azide-Alkyne Cycloadditions

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Reference |

| Copper(I)-catalyzed azide-alkyne click chemistry (CuAAC) | 10 to 10⁴ | [9] |

| Inverse electron demand [4+2] Diels-Alder (IEDDA) cycloaddition | 1 to 10⁶ | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide protocols for key experiments.

Preparation of this compound Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating this compound.

Materials:

-

This compound

-

Other lipids (e.g., phosphatidylcholine, cholesterol)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

-

Gas-tight syringes

Protocol:

-

Lipid Film Formation:

-

Dissolve this compound and other lipids in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum to remove any residual solvent.[10]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).[11]

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

-

Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) assembled in an extruder.

-

Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous liposome (B1194612) population.[11]

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

Assess the encapsulation efficiency if a drug is co-encapsulated. This is done by separating the unencapsulated drug from the liposomes (e.g., via size exclusion chromatography or dialysis) and quantifying the drug concentration in the liposome fraction.[11]

-

Bioconjugation to this compound Liposomes via Click Chemistry

This protocol describes the conjugation of an azide-functionalized molecule to the surface of pre-formed this compound containing liposomes.

Materials:

-

This compound containing liposomes

-

Azide-functionalized molecule (e.g., peptide, targeting ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, bathophenanthrolinedisulphonate) to stabilize the Cu(I) catalyst[4]

-

Reaction buffer (e.g., PBS)

Protocol:

-

Catalyst Preparation: Prepare a stock solution of the Cu(I) catalyst by mixing CuSO₄ with the chelating ligand in the reaction buffer.

-

Reaction Mixture:

-

To the this compound liposome suspension, add the azide-functionalized molecule.

-

Add the pre-mixed catalyst solution to the liposome-azide mixture.

-

-

Initiation of Reaction: Initiate the click reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Purification:

-

Remove unreacted molecules and the copper catalyst by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as mass spectrometry or gel electrophoresis (for proteins/peptides).

-

Analyze the physicochemical properties (size, PDI, zeta potential) of the conjugated liposomes to ensure their integrity.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving this compound.

Caption: Workflow for this compound Liposome Preparation.

Caption: Experimental Workflow for this compound Bioconjugation.

Caption: Signaling Pathway for Targeted Drug Delivery.

Conclusion

The alkyne group in this compound is a powerful tool for chemical modification, enabling the straightforward and efficient conjugation of a wide array of molecules. Its bioorthogonality and participation in the highly reliable CuAAC reaction have positioned this compound as a critical component in the design of sophisticated drug delivery systems. By leveraging the reactivity of the alkyne group, researchers can develop targeted, functionalized nanoparticles with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in advanced pharmaceutical and scientific applications.

References

- 1. This compound | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of DSPE-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-alkyne (DSPE-Alkyne). This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, enabling the attachment of various molecules through "click chemistry." This document outlines the primary synthetic route, detailed purification protocols, and analytical methods for characterization, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid widely used in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. The introduction of a terminal alkyne group to the hydrophilic head of DSPE creates a versatile platform for bioconjugation. The alkyne moiety allows for highly efficient and specific covalent ligation with azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[1][2][3] This enables the surface modification of liposomes and LNPs with targeting ligands, imaging agents, or other functional molecules to enhance their therapeutic efficacy.[4]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the amidation of the primary amine of DSPE with an alkyne-containing carboxylic acid, such as 4-pentynoic acid or propiolic acid. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

dot

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of DSPE-Alkyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-alkyne (DSPE-alkyne) and its polyethylene (B3416737) glycol (PEG) conjugated derivatives are pivotal components in the development of advanced drug delivery systems, particularly in the realm of targeted therapies and bioconjugation. Their utility in forming stable liposomes and micelles, coupled with the reactive alkyne group for "click chemistry" applications, makes a thorough understanding of their solubility characteristics essential for formulation scientists. This technical guide provides a consolidated overview of the solubility of this compound and its PEGylated counterparts in a range of common organic solvents. It is designed to be a practical resource, offering quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in the design and execution of experiments.

Solubility of this compound and its PEGylated Derivatives

The solubility of this compound is governed by its amphiphilic nature, possessing a large, nonpolar diacyl lipid tail and a polar phosphoethanolamine headgroup. The introduction of a PEG chain (in DSPE-PEG-alkyne) significantly alters its solubility profile, enhancing its solubility in a wider range of solvents, including more polar ones. The solubility is also influenced by the molecular weight of the PEG chain.

Below is a summary of available quantitative and qualitative solubility data for this compound and its derivatives. It is important to note that solubility can be influenced by factors such as temperature, the specific isomer, and the presence of impurities.

Quantitative Solubility Data

| Compound | Solvent | Solubility (mg/mL) | Conditions/Notes |

| DSPE | Chloroform | 3[][2] | - |

| DSPE | Chloroform:Methanol (3:1 v/v) | 20[3] | Clear solution.[3] |

| DSPE-PEG-alkyne (MW 2000) | Dimethyl Sulfoxide (DMSO) | 10[4] | Ultrasonic and warming to 60°C may be required.[4] |

| DSPE-PEG(2000)-amine | Ethanol | ~20 | Data for the amine derivative, suggesting good solubility for similar PEGylated lipids. |

| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11 | Data for the amine derivative. |

| DSPE-PEG 2000 | Dimethyl Sulfoxide (DMSO) | 50 | Ultrasonic treatment may be needed. |

| DSPE-PEG 2000 | Ethanol | 25 | Ultrasonic, warming, and heating to 60°C may be necessary.[5] |

| DSPE-PEG 2000 | Water | 25 | Ultrasonic, warming, and heating to 60°C may be necessary.[5] |

Qualitative Solubility Data

| Compound | Soluble In | Insoluble/Slightly Soluble In |

| This compound | Chloroform (HCCl3), other organic solvents.[6] | - |

| DSPE-PEG-alkyne | DMSO, Dichloromethane, Chloroform, Acetone, DMF.[7] | - |

| DSPE | - | Ethanol (< 1 mg/mL), DMSO (< 1 mg/mL).[] |

Experimental Protocols for Solubility Determination

Accurate determination of lipid solubility is crucial for successful formulation development. Below are detailed protocols for assessing the solubility of this compound and its derivatives.

Protocol 1: Visual Assessment of Solubility (Rapid Screening)

This method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Materials:

-

This compound or DSPE-PEG-alkyne

-

A range of organic solvents (e.g., Chloroform, Dichloromethane, Methanol, Ethanol, DMSO, DMF)

-

Small, clear glass vials (e.g., 2 mL) with caps

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Preparation: Weigh a small, known amount of the this compound compound (e.g., 1 mg) and add it to a clean, dry vial.

-

Solvent Addition: Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the vial.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates that the compound is soluble at that concentration. The presence of suspended particles or a cloudy appearance indicates insolubility or partial solubility.

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 60°C) and vortex again.[4] Observe if the compound dissolves with heating.

-

Incremental Addition: To estimate the solubility limit, the lipid can be added in small, pre-weighed increments to a known volume of solvent until saturation is reached (i.e., solid material no longer dissolves).

Protocol 2: Quantitative Solubility Determination using UV/Vis Spectrophotometry

This method is suitable for compounds that have a chromophore or can be derivatized to absorb UV/Vis light.

Materials:

-

This compound derivative with a UV/Vis active group (or a suitable derivatizing agent)

-

Spectrophotometer and cuvettes

-

Organic solvents of interest

-

Volumetric flasks and pipettes

-

Centrifuge

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of the this compound derivative of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to generate a standard curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Add an excess amount of the this compound derivative to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Measurement: Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the standard curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the standard curve to determine the concentration of the this compound derivative in the diluted sample. Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflows and Logical Relationships

Visual diagrams can clarify complex experimental processes and relationships. Below are Graphviz diagrams illustrating key workflows involving this compound.

Caption: Workflow for the preparation of unilamellar liposomes containing this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating a ligand to a this compound liposome.

Conclusion

The solubility of this compound and its PEGylated derivatives in organic solvents is a critical parameter for the successful design and manufacture of lipid-based drug delivery systems. While qualitative data indicates good solubility in common solvents such as chloroform, dichloromethane, and DMSO, quantitative data remains somewhat limited and can be dependent on the specific molecular weight of the PEG chain and the experimental conditions. The protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate the solubility of these important lipids and to facilitate their application in the development of novel therapeutics. Further systematic studies to generate a comprehensive, publicly available database of quantitative solubility data would be of significant value to the scientific community.

References

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. DSPE - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. DSPE-PEG-Alkyne - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

Navigating the Stability of DSPE-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne] (DSPE-Alkyne) and its polyethylene (B3416737) glycol (PEG)ylated derivatives are critical components in the development of advanced drug delivery systems, particularly for targeted therapies and the construction of complex bioconjugates. The terminal alkyne group offers a versatile handle for "click chemistry," enabling the covalent attachment of a wide array of molecules such as targeting ligands, imaging agents, and therapeutic payloads to liposomal surfaces. However, the chemical stability of the alkyne functional group and the overall integrity of the this compound molecule are paramount for ensuring the quality, efficacy, and safety of the final formulation. This technical guide provides a comprehensive overview of the stability of this compound and recommended storage conditions, supported by available data and recommended experimental protocols.

Core Concepts: Understanding this compound Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of reactive species. The primary areas of concern are the hydrolysis of the phosphoethanolamine headgroup and the potential degradation of the alkyne moiety. While terminal alkynes are generally considered stable functional groups, their reactivity can be influenced by the surrounding chemical environment.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of this compound. The following recommendations are based on information from various commercial suppliers and general best practices for lipid handling.

Solid Form

For long-term storage, this compound should be stored as a solid powder under inert gas (e.g., argon or nitrogen) in a tightly sealed container.

| Storage Duration | Temperature | Atmosphere | Light Condition |

| Long-term (months to years) | -20°C | Inert Gas (Argon/Nitrogen) | Dark |

| Short-term (days to weeks) | 0 - 4°C | Inert Gas (Argon/Nitrogen) | Dark |

| Shipping | Ambient Temperature (a few weeks) | N/A | N/A |

Data compiled from multiple commercial supplier recommendations.[1][2][3]

In Solution

When prepared as a stock solution, the stability of this compound can be more limited. The choice of solvent and storage conditions are critical.

| Storage Duration | Temperature | Recommended Solvents |

| Long-term (months) | -80°C | DMSO, Dichloromethane, Chloroform, Acetone, DMF |

| Short-term (days to weeks) | -20°C or 0 - 4°C | DMSO, Dichloromethane, Chloroform, Acetone, DMF |

Data compiled from multiple commercial supplier recommendations.[1][2] It is advisable to prepare fresh solutions for critical applications.

Potential Degradation Pathways

While specific studies on the degradation pathways of this compound are limited, potential degradation can be inferred from the known chemistry of phospholipids (B1166683) and alkynes.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the quality of this compound and liposomal formulations containing it. The following are recommended experimental approaches.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform).

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 80°C.

-

Photolytic: Expose to UV light (e.g., 254 nm).

-

-

Time Points: Collect samples at initial (t=0) and various subsequent time points.

-

Analysis:

-

Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to monitor the disappearance of the this compound peak and the appearance of degradation products.

-

Degradant Identification: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.

-

Structural Elucidation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of significant degradation products.

-

Real-Time Stability Study of this compound in Liposomes

This study evaluates the stability of this compound once incorporated into a liposomal formulation under recommended storage conditions.

Caption: Workflow for real-time stability testing of this compound in liposomes.

Methodology:

-

Liposome Preparation: Formulate liposomes containing a known concentration of this compound using a standard method (e.g., thin-film hydration followed by extrusion).

-

Storage: Store the liposomal suspension at the recommended temperature (e.g., 4°C) in the dark.

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis:

-

Lipid Integrity: Extract the lipids from the liposomes and quantify the amount of intact this compound using a validated HPLC-CAD/ELSD method.

-

Physical Stability: Monitor the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively. Changes in these parameters can indicate formulation instability.

-

Conclusion

This compound is a valuable tool in the development of sophisticated drug delivery systems. While the alkyne group is relatively stable, proper handling and storage are essential to prevent degradation. The recommended storage condition for solid this compound is at -20°C for long-term stability. For liposomal formulations, storage at 4°C is generally recommended, but this should be confirmed with real-time stability studies. By implementing rigorous stability testing protocols, researchers and drug developers can ensure the quality and reliability of their this compound containing formulations, ultimately contributing to the development of safer and more effective therapeutics.

References

Commercial Sources and Availability of DSPE-Alkyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and key experimental protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl] (DSPE-alkyne). This functionalized phospholipid is a critical component in the development of advanced drug delivery systems, enabling the conjugation of various molecules through "click chemistry."

Commercial Availability of this compound and its Derivatives

This compound and its polyethylene (B3416737) glycol (PEG) conjugated derivatives are available from a range of specialized biochemical suppliers. These lipids are offered at various purity levels and in different quantities to suit diverse research and development needs. Below is a summary of commercially available this compound products.